Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
Overview
Description
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chroman ring fused with a cyclopropane ring in this compound makes it particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chroman ring, followed by the introduction of the cyclopropane moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the spiro linkage. For example, the use of palladium-catalyzed reactions can be crucial in forming the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production. Additionally, the use of automated systems can help in monitoring the reaction progress and making necessary adjustments in real-time.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can remove certain functional groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various halogenated or alkylated compounds.
Scientific Research Applications
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of spiro compounds and their potential as therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde
- 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid
Uniqueness
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is unique due to its specific combination of functional groups and spiro structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-14(2)8-15(4-5-15)10-6-9(13(17)18-3)7-11(16)12(10)19-14/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRZBSDTKQTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C(=CC(=C3)C(=O)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109144 | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-59-9 | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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